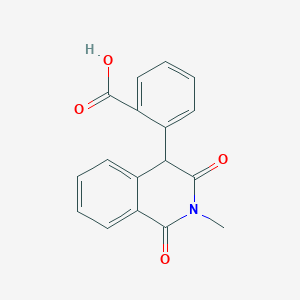
2-(2-Methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methyl-1,3-dioxo-1,2,3,4-tetrahydroisochinolin-4-yl)benzoesäure ist eine chemische Verbindung, die für ihre einzigartige Struktur und ihre potenziellen Anwendungen in verschiedenen Bereichen bekannt ist. Diese Verbindung enthält einen Benzoesäure-Rest, der mit einem Tetrahydroisochinolin-Ringsystem verbunden ist, das zusätzlich mit einer Methylgruppe und zwei Oxogruppen substituiert ist. Das Vorhandensein dieser funktionellen Gruppen macht sie zu einem interessanten Thema für chemische Forschung und industrielle Anwendungen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2-Methyl-1,3-dioxo-1,2,3,4-tetrahydroisochinolin-4-yl)benzoesäure erfolgt in der Regel in mehreren Schritten. Eine gängige Methode beginnt mit der Alkylierung von 4-Methyluracil mit Ethylbromacetat, gefolgt von der Behandlung mit Hydrazinhydrat zur Bildung des Hydrazid-Zwischenprodukts. Dieses Zwischenprodukt wird dann mit Kohlenstoffdisulfid und Kaliumhydroxid weiter umgesetzt, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können großtechnische Synthesetechniken wie die Ullmann-Goldberg-Kupplungsreaktion umfassen. Dieses Verfahren verwendet kostengünstiges Kupfer(I)-oxid als Katalysator und vermeidet die Verwendung von Liganden, wodurch es kostengünstiger und umweltfreundlicher wird[2][2].
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(2-Methyl-1,3-dioxo-1,2,3,4-tetrahydroisochinolin-4-yl)benzoesäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um Oxogruppen in Hydroxylgruppen oder andere reduzierte Formen umzuwandeln.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Elektrophile und Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen umfassen in der Regel kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Ethanol oder Dioxan .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab. So können beispielsweise bei der Oxidation Carbonsäuren oder Ketone entstehen, während bei der Reduktion Alkohole entstehen können. Substitutionsreaktionen können eine Vielzahl von funktionellen Gruppen einführen, wie z. B. Halogenide, Alkylgruppen oder aromatische Ringe .
Wissenschaftliche Forschungsanwendungen
2-(2-Methyl-1,3-dioxo-1,2,3,4-tetrahydroisochinolin-4-yl)benzoesäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Struktur der Verbindung macht sie zu einem potenziellen Kandidaten für die Untersuchung von Enzymwirkungen und Proteinbindungen.
Medizin: Die Forschung ist im Gange, um ihr Potenzial als pharmazeutisches Zwischenprodukt oder Wirkstoff in der Arzneimittelentwicklung zu untersuchen.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und Materialien mit bestimmten Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(2-Methyl-1,3-dioxo-1,2,3,4-tetrahydroisochinolin-4-yl)benzoesäure beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, an bestimmte Stellen auf diesen Zielstrukturen zu binden und deren Aktivität zu modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Ziel ab .
Wirkmechanismus
The mechanism of action of 2-(2-Methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methyl 2-(1,3-dioxo-1,2,3,4-tetrahydroisochinolin-2-yl)acetat: Diese Verbindung enthält einen ähnlichen Tetrahydroisochinolin-Kern, unterscheidet sich aber in den Substituenten, die am Ringsystem gebunden sind.
Ethyl 2-Brom-2-methylpropanoat: Obwohl strukturell unterschiedlich, wird diese Verbindung in ähnlichen synthetischen Anwendungen verwendet und kann vergleichbare chemische Reaktionen eingehen.
Einzigartigkeit
2-(2-Methyl-1,3-dioxo-1,2,3,4-tetrahydroisochinolin-4-yl)benzoesäure ist aufgrund ihrer spezifischen Kombination von funktionellen Gruppen und den daraus resultierenden chemischen Eigenschaften einzigartig.
Eigenschaften
CAS-Nummer |
113258-81-4 |
|---|---|
Molekularformel |
C17H13NO4 |
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
2-(2-methyl-1,3-dioxo-4H-isoquinolin-4-yl)benzoic acid |
InChI |
InChI=1S/C17H13NO4/c1-18-15(19)12-8-4-2-6-10(12)14(16(18)20)11-7-3-5-9-13(11)17(21)22/h2-9,14H,1H3,(H,21,22) |
InChI-Schlüssel |
RQFSFYIEOCHRFG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C(C2=CC=CC=C2C1=O)C3=CC=CC=C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,8-Dibromopyrido[2,3-b]pyrazine](/img/structure/B11835736.png)


![4-Benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11835765.png)


![7-Benzyl-1-thia-4,7-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11835780.png)

![1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)-](/img/structure/B11835784.png)
![tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11835785.png)
![5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione](/img/structure/B11835786.png)

![4-[(4-Chlorophenyl)methyl]-6-methoxyisoquinolin-7-ol](/img/structure/B11835797.png)

